Product packaging for 2-(2,3-dichlorophenyl)-1H-benzimidazole(Cat. No.:)

2-(2,3-dichlorophenyl)-1H-benzimidazole

Cat. No.: B1169772
M. Wt: 263.121
InChI Key: VTHCUQFPVABJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2,3-Dichlorophenyl)-1H-benzimidazole is a high-purity chemical compound supplied for use as a reference standard and building block in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This specific derivative features a 2,3-dichlorophenyl substitution at the 2-position of the benzimidazole nucleus, a modification often explored to enhance biological potency and optimize physicochemical properties. Research into structurally similar 2-arylbenzimidazole compounds has demonstrated significant pharmacological potential, including potent antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli , as well as promising antifungal properties . Furthermore, such derivatives have shown notable antiproliferative effects against various human cancer cell lines, including HepG2 (liver), MCF-7 (breast), and others, suggesting their value as scaffolds in anticancer agent development . The mechanism of action for benzimidazole derivatives is often multi-targeted, with research indicating potential inhibition of critical enzymes like dihydrofolate reductase (DHFR) . The compound can be synthesized via well-established routes, typically involving the condensation of o-phenylenediamine with the appropriate carboxylic acid derivative or aldehyde, often facilitated by catalysts or promoters such as sodium metabisulfite . This product is intended for use in non-clinical laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2N2 B1169772 2-(2,3-dichlorophenyl)-1H-benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.121

IUPAC Name

2-(2,3-dichlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8Cl2N2/c14-9-5-3-4-8(12(9)15)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)

InChI Key

VTHCUQFPVABJFA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Synthesis and Chemical Derivatization

Retrosynthetic Analysis of 2-(2,3-dichlorophenyl)-1H-benzimidazole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that transforms a target molecule into simpler precursor structures chem960.comnih.gov. The goal is to simplify the target until commercially available starting materials are identified chem960.comnih.gov. For this compound, the key disconnection points involve the breakage of the C-C bond connecting the benzimidazole (B57391) C2 position to the 2,3-dichlorophenyl group, and the C-N bonds within the benzimidazole ring.

A common retrosynthetic approach for 2-substituted benzimidazoles would typically involve a disconnection that leads to o-phenylenediamine (B120857) (benzene-1,2-diamine) as the diamine component and a carboxylic acid or aldehyde derivative as the source of the C2 substituent fishersci.comuni.lu. Therefore, this compound can be retrosynthetically traced back to o-phenylenediamine and either 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde (B127699). This two-component strategy is a fundamental approach for the synthesis of 2-arylbenzimidazoles.

Synthetic Methodologies for the Core Benzimidazole Ring System

The formation of the benzimidazole core ring system primarily relies on the cyclocondensation of o-phenylenediamines with suitable C1 synthons. Two fundamental methodologies exist: classical cyclization approaches and modern catalytic methods fishersci.com.

Classical methods for synthesizing 2-substituted benzimidazoles are well-established and generally involve the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles uni.lu.

Condensation with Carboxylic Acids: This technique involves heating o-phenylenediamine with a carboxylic acid, such as 2,3-dichlorobenzoic acid, typically in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid (PPA) uni.lu. The reaction proceeds through an intramolecular cyclization, often requiring high temperatures (e.g., above 200 °C).

Condensation with Aldehydes: In this method, o-phenylenediamine reacts with an aldehyde (e.g., 2,3-dichlorobenzaldehyde), often under acidic or neutral conditions uni.lu. This reaction frequently requires oxidative conditions to facilitate the cyclization and achieve good yields fishersci.com. Various oxidizing agents, including iodine, hydrogen peroxide, nitrobenzene, or even atmospheric air, have been employed for this purpose.

Condensation with Nitriles: This approach involves reacting o-phenylenediamine with nitriles, often catalyzed by Lewis acids such as aluminum chloride or zinc chloride uni.lu.

Modern synthetic strategies aim for improved efficiency, milder conditions, and reduced environmental impact, often incorporating "green chemistry" principles such as solvent-free conditions or the use of heterogeneous catalysts.

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly improved benzimidazole synthesis by drastically reducing reaction times from hours to minutes and often increasing yields. These reactions can be performed under neat conditions or with minimal solvent. For example, 2-aryl benzimidazole derivatives have been synthesized from o-phenylenediamine and aromatic carboxylic acids using microwave-assisted reactions with ethyl acetate (B1210297) as a catalyst.

Catalytic Methods: A wide range of catalysts have been developed to enhance the synthesis of 2-substituted benzimidazoles:

Metal-based Catalysts: Examples include copper-catalyzed one-pot three-component reactions, magnetic nano-Fe3O4 in the presence of atmospheric air, silica (B1680970) supported periodic acid (H5IO6-SiO2), Montmorillonite K10, supported gold nanoparticles fishersci.com, and Cu(II)-SBA-15. These heterogeneous catalysts offer advantages in terms of recyclability and ease of separation from the reaction mixture.

Organocatalysis and Metal-Free Conditions: Methods employing catalysts like ammonium (B1175870) chloride for the condensation of o-phenylenediamine with carbonyl compounds are reported. Iodine, often in combination with urea (B33335) hydrogen peroxide (UHP), has also been shown to be effective in dimethylsulfoxide (DMSO). Photocatalytic methods, for instance, using Rose Bengal as a photocatalyst in acetonitrile, have also been developed for the condensation of o-phenylenediamines with aldehydes.

Introduction of the Dichlorophenyl Moiety

The introduction of the 2,3-dichlorophenyl moiety into the benzimidazole structure is typically achieved in a one-pot cyclocondensation reaction during the formation of the benzimidazole ring. As suggested by retrosynthetic analysis, the most direct method involves the reaction of o-phenylenediamine with a precursor containing the 2,3-dichlorophenyl group.

Specifically, the condensation of o-phenylenediamine with 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde serves as the primary route to synthesize this compound. This direct approach leverages the established reactivity of o-phenylenediamines with carboxylic acids or aldehydes under various conditions (classical heating, microwave irradiation, or catalytic systems) to directly form the 2-substituted benzimidazole bearing the desired dichlorophenyl substituent uni.lu.

Purification and Research-Oriented Characterization Techniques

Following synthesis, purification and comprehensive characterization are critical steps to confirm the identity, purity, and structural integrity of this compound and its analogues.

Purification: Common purification methods include recrystallization, often from solvents like ethanol (B145695) or ethanol-water mixtures uni.lu. Column chromatography, using eluent systems such as hexane/ethyl acetate, is also frequently employed to isolate the pure product from reaction mixtures. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to ascertain the purity of the synthesized compounds.

Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For benzimidazoles, typical bands include those for -NH stretching (e.g., 3200-3400 cm⁻¹), aromatic C-H stretching, and C=N stretching (e.g., 1580-1750 cm⁻¹) within the benzimidazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for structural elucidation. ¹H-NMR provides information on the number and environment of hydrogen atoms, including characteristic signals for aromatic protons and the N-H proton of the benzimidazole. ¹³C-NMR reveals the carbon skeleton and its chemical environment.

Mass Spectrometry (MS): Techniques like Electron Spray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LCMS) are used to determine the molecular weight and fragmentation patterns of the compound, providing conclusive evidence for its molecular formula.

Elemental Analysis: Elemental analysis (C, H, N, Cl) provides empirical data to confirm the molecular formula of the synthesized compound.

Melting Point: The melting point is a common physical constant used to determine the purity of a crystalline compound.

X-ray Diffraction (XRD): For crystalline samples, single-crystal X-ray diffraction can provide definitive three-dimensional structural information.

Synthetic Routes to Analogues and Derivatives of this compound

Synthetic routes to analogues and derivatives of this compound typically involve modifying the starting materials used in the core benzimidazole synthesis or functionalizing the pre-formed benzimidazole scaffold.

Modification of Aryl/Aldehyde Precursors: The most common strategy involves substituting the 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde precursor with different aryl carboxylic acids or aryl aldehydes. This allows for the introduction of various substituted phenyl rings at the C2 position of the benzimidazole core, leading to a series of 2-aryl benzimidazole derivatives. For instance, synthesizing 2-(4-chlorophenyl)-1H-benzimidazole involves using 4-chlorobenzaldehyde (B46862) or 4-chlorobenzoic acid.

Modification of o-Phenylenediamine: Analogues can also be prepared by using substituted o-phenylenediamine derivatives. This introduces substituents directly onto the benzene (B151609) ring of the benzimidazole core, altering the electronic and steric properties of the compound uni.lu.

Post-Cyclization Functionalization: While the primary synthesis creates the core structure, further chemical derivatization can occur on the benzimidazole nitrogen atoms (N1 or N3) or other positions of the benzimidazole or aryl rings. For example, N-alkylation or N-acylation reactions can lead to N-substituted benzimidazoles.

Microwave and Catalytic Methods for Analogues: Modern microwave-assisted and catalytic methods, as described in Section 2.2.2, are highly suitable for the efficient synthesis of a wide range of such derivatives by simply varying the starting materials. These methods often provide good to excellent yields and shorter reaction times, facilitating the rapid exploration of chemical space for structure-activity relationship studies.

Compound Names and PubChem CIDs

Modifications at the Benzimidazole Nitrogen Atom (N-Alkylation, N-Arylation)

Modifications at the nitrogen atoms (N-1 and N-3) of the benzimidazole ring are common strategies for creating diverse derivatives. These modifications, primarily N-alkylation and N-arylation, can significantly impact the compound's properties, including solubility, metabolic stability, and interactions with biological targets.

N-Alkylation: N-alkylation typically involves the reaction of benzimidazole or its deprotonated anion with alkyl halides. This reaction can be achieved through various methods, often employing bases and sometimes assisted by microwave irradiation to enhance efficiency and yield. For instance, the synthesis of 1,3-dialkyl-2-arylbenzimidazolium salts involves the N-alkylation of 1-methyl-2-arylbenzimidazole derivatives with alkyl halides, with microwave conditions substantially improving yields (64-96%) compared to classical heating (4-71%) nih.gov. Common reagents for generating the benzimidazolate anion for alkylation include anhydrous potassium, cesium, or sodium carbonate, dimethyl sulfate, crown ethers, and sodium hydride researchgate.net. A water-assisted tandem N-alkylation–reduction–condensation process has also been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles, where water plays a crucial role in promoting selective N-monobenzylation of o-nitroanilines rsc.org.

N-Arylation: N-arylation, the introduction of an aryl group onto a nitrogen atom, is often more challenging due to the potential for regioselectivity issues arising from the similar electronic properties of the two non-equivalent nitrogen atoms in the benzimidazole moiety nih.govchem960.com. Copper-catalyzed Ullmann-type C-N couplings have been widely studied for N-arylation. For example, copper(I)-catalyzed N-arylation of benzimidazoles with aryl iodides and bromides can be achieved under mild conditions using ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) and additives such as poly(ethylene glycol) (PEG) dergipark.org.trrsc.org. Some protocols use CuI and NaOH in ethylene (B1197577) glycol chem960.com. Palladium-catalyzed cascade reactions have also been developed for regioselective N-arylbenzimidazole synthesis, involving intermolecular amination and amidation reactions of 2-chloroaryl sulfonates or halides, with specific catalysts enabling complete regioselectivity nih.govchem960.com.

An overview of N-alkylation and N-arylation methods is provided below:

Modification TypeReagents/CatalystsConditionsYield Range (Typical)Key Features / NotesReferences
N-AlkylationAlkyl halides, Base (e.g., K₂CO₃, NaH, Cs₂CO₃)Conventional heating or Microwave irradiation46-99% nih.govstudymind.co.ukMicrowave significantly improves yields and reduces reaction time nih.govstudymind.co.uk. nih.govresearchgate.netstudymind.co.ukdiva-portal.org
N-ArylationAryl halides, Cu-catalysts (e.g., CuI, Cu₂O, CuCl), Ligands (e.g., 4,7-dimethoxy-1,10-phenanthroline), Base (e.g., Cs₂CO₃, NaOH)Elevated temperatures (e.g., 110-120 °C), often with PEG or ethylene glycol as solvent/ligandGood to excellent dergipark.org.trrsc.orgchem960.comRegioselectivity can be challenging; specific ligands and cascade approaches help nih.govchem960.com. growingscience.comnih.govchem960.comdergipark.org.trrsc.orgchem960.comresearchgate.net

Substituent Variations on the Phenyl Ring (e.g., Positional and Electronic Effects)

The phenyl ring at the C-2 position of the benzimidazole core, in this case, a 2,3-dichlorophenyl moiety, is a critical site for substituent variations. These variations can significantly influence the compound's reactivity and its physicochemical and biological properties. The type and position of substituents on the phenyl ring dictate electron density distribution, affecting subsequent reactions and biological interactions.

Electronic Effects: Substituents on the phenyl ring can be categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each having distinct effects on the aromatic system studymind.co.uksolubilityofthings.comlumenlearning.comlibretexts.orglibretexts.org.

Electron-Donating Groups (EDGs): These groups (e.g., hydroxyl, amino, methoxy, alkyl groups) increase the electron density of the aromatic ring, making it more reactive towards electrophiles and typically directing incoming electrophiles to the ortho and para positions studymind.co.uksolubilityofthings.comlumenlearning.comlibretexts.orglibretexts.org. Research indicates that electron-rich groups like methoxy, ethoxy, methylamino, or dimethylamino at the para position of the phenyl ring can enhance activity mdpi.com. Similarly, the presence of electron-donating groups (e.g., -OH, -OMe, -NMe₂, -O-CH₂-C₆H₅) on the phenyl group at the 2-position of the benzimidazole ring has been shown to increase anticancer activity researchgate.net.

Electron-Withdrawing Groups (EWGs): These groups (e.g., nitro, cyano, carboxylic acid, trifluoromethyl) withdraw electron density from the aromatic ring, deactivating it and making it less reactive towards electrophiles. They generally direct incoming electrophiles to the meta position studymind.co.uksolubilityofthings.comlumenlearning.comlibretexts.orglibretexts.org. The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl group at the 2-position of benzimidazole has been observed to decrease inhibitory ability in some studies researchgate.net. Halogens (like chlorine in this compound) are an exception; while generally deactivating due to their inductive electron withdrawal, their resonance donation allows them to be ortho-para directing libretexts.orglibretexts.org.

Positional Effects: The position of substituents (ortho, meta, or para) on the phenyl ring relative to the benzimidazole linkage is crucial. For example, in Rh(III)/Ru(II)-catalyzed reactions, meta-substituted phenyl rings at the C-2 position of benzimidazoles can yield single isomers in excellent yields, while ortho-substituted 2-arylbenzimidazoles can also be successfully used nih.gov. Crystal structure studies of halogen-substituted 2-arylbenzimidazoles reveal how the dihedral angles between the benzimidazole unit and the 2-aryl fragment vary significantly depending on whether the halogen substituent is in the para or meta position acs.org. NMR studies have shown that the 2-benzimidazolyl group causes a down-field shift of the ortho-H signal of the benzene ring rsc.org.

Some examples of substituent effects on the phenyl ring are summarized below:

Substituent TypeEffect on Reactivity (Electrophilic Substitution)Directing EffectImpact on Biological Activity (Examples)References
Electron-Donating (EDG)Activates ring, increases electron densityortho/paraCan enhance anticancer activity (e.g., -OCH₃, -NMe₂) researchgate.netmdpi.com studymind.co.ukresearchgate.netsolubilityofthings.comlumenlearning.comlibretexts.orglibretexts.orgmdpi.com
Electron-Withdrawing (EWG)Deactivates ring, decreases electron densitymetaCan decrease inhibitory ability (e.g., -NO₂, -CF₃) researchgate.net studymind.co.ukresearchgate.netsolubilityofthings.comlumenlearning.comlibretexts.orglibretexts.org
Halogens (e.g., -Cl)Deactivating (inductive), but ortho/para directing (resonance)ortho/paraInfluence dihedral angles and can be building blocks for cross-coupling acs.org libretexts.orglibretexts.orgacs.org

Structural Elaboration of the Benzimidazole Skeleton (e.g., Hybridization)

Structural elaboration of the benzimidazole skeleton involves more complex modifications, often through "hybridization," which refers to the strategy of combining the benzimidazole nucleus with other pharmacologically relevant moieties or heterocyclic systems mdpi.comacs.orgresearchgate.net. This approach aims to create novel chemical entities with enhanced or broadened biological activities, sometimes to overcome drug resistance or improve potency solubilityofthings.commdpi.comfishersci.com.

Several types of benzimidazole hybrids have been explored:

Benzimidazole-Triazole Hybrids: These hybrids are widely studied for their antimicrobial and antiviral properties fishersci.com. For instance, rigidification strategies have been employed to design and synthesize benzimidazole bearing oxadiazole and triazole moieties solubilityofthings.com.

Benzimidazole-Pyrazole Hybrids: The integration of benzimidazole and pyrazole (B372694) structural motifs has led to compounds with anti-inflammatory and anticancer activities. Synthesis typically involves multi-step strategies, often starting from arylhydrazine and aralkyl ketones acs.orgresearchgate.net. For example, a para-fluorophenyl unit tethered to a pyrazole nucleus in a benzimidazole-pyrazole hybrid showed high activity against pancreatic cancer cells acs.org.

Benzimidazole-Thiazole Hybrids: These derivatives, such as those incorporating a thiazole (B1198619) moiety, have shown potential as α-amylase and α-glucosidase inhibitors. A common synthetic route involves treating 2-mercapto benzimidazole thiol with phenacyl bromide, followed by reaction with thiosemicarbazide (B42300) and 2-bromoacetophenone (B140003) jmpas.com.

Hybrids with Piperazine (B1678402) or Morpholine (B109124) Skeletons: Incorporating piperazine or morpholine fragments, either directly at the C-2 position or at C-6 of the benzimidazole ring, has yielded compounds with anticancer and other biological activities. For instance, benzimidazole-piperazine hybrids have demonstrated antiproliferative effects against human lung cancer cells sigmaaldrich.comnih.gov.

Benzimidazolium Salts: These represent another form of structural elaboration where the benzimidazole core is quaternized, leading to charged species. These salts can exhibit various biological properties and improved water solubility nih.govresearchgate.netijrar.org.

The rationale behind such hybridization is to exploit the synergistic effects of different pharmacophores, leading to compounds with improved efficacy, novel mechanisms of action, or enhanced pharmacokinetic profiles. The diverse synthetic methodologies employed range from conventional condensation reactions to advanced transition-metal-catalyzed cross-couplings and multi-component reactions, often aimed at creating complex polycyclic or conjugated frameworks researchgate.netsolubilityofthings.commdpi.comnih.govjmpas.comnih.govscholarsresearchlibrary.com.

The table below summarizes examples of structural elaborations and their synthesis:

Hybrid Structure TypeComponents CombinedGeneral Synthetic StrategyPurpose / Observed EffectsReferences
Benzimidazole-TriazoleBenzimidazole + TriazoleVarious, e.g., rigidification strategies, click chemistryAntimicrobial, antiviral activity solubilityofthings.commdpi.comfishersci.comuni.lu
Benzimidazole-PyrazoleBenzimidazole + PyrazoleMulti-step synthesis from arylhydrazine and aralkyl ketonesAnti-inflammatory, anticancer mdpi.comacs.orgresearchgate.net
Benzimidazole-ThiazoleBenzimidazole + Thiazole2-mercapto benzimidazole thiol treated with phenacyl bromide and subsequent reactionsα-amylase and α-glucosidase inhibition jmpas.com
Benzimidazole-Piperazine/MorpholineBenzimidazole + Piperazine/MorpholineNucleophilic substitution, condensation reactionsAnticancer, tubulin modulation researchgate.netsigmaaldrich.comnih.gov
Benzimidazolium SaltsQuaternized BenzimidazoleN-alkylation with alkyl halides to form saltsEnhanced solubility, diverse bioactivities nih.govresearchgate.netijrar.org
Benzimidazole-Fused Isoindoles2-Arylbenzimidazoles + Alkynoates/AlkynamideRh(III)/Ru(II)-catalyzed [4+1] cascade C-H/N-H annulationStructural complexity nih.gov

Structure Activity Relationships Sar and Molecular Design

Fundamental Principles of Benzimidazole (B57391) SAR

The benzimidazole core, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is a versatile pharmacophore whose derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govindexcopernicus.com The SAR of this class of compounds is governed by several key principles:

Importance of the C-2 Position: Substituents at the 2-position of the benzimidazole ring play a crucial role in determining the compound's biological activity. The nature of the substituent, whether aromatic or aliphatic, and its electronic and steric properties can drastically alter the molecule's interaction with its biological target. isca.in

Bioisosterism with Purines: The structural analogy of the benzimidazole nucleus to purine (B94841) bases enables it to act as an antagonist in metabolic pathways involving purines, potentially inhibiting the synthesis of nucleic acids and exerting cytotoxic or antimicrobial effects. researchgate.netresearchgate.net

Role of N-1 Substitution: Modification at the N-1 position of the imidazole ring is a common strategy to enhance biological activity. Attaching various substituents, such as benzyl groups, can improve pharmacokinetic properties and increase the potency of the compounds. nih.gov

Hydrogen Bonding Capability: The benzimidazole moiety can act as both a hydrogen bond donor (N-H group) and acceptor (pyridine-type nitrogen), facilitating strong interactions with biomolecular targets like enzymes and receptors, which is a key factor in their pharmacological efficacy. researchgate.netresearchgate.net

Impact of the 2,3-Dichlorophenyl Moiety on Biological Activity

The introduction of a 2,3-dichlorophenyl group at the C-2 position of the benzimidazole scaffold imparts specific characteristics that significantly influence its biological profile. While direct studies on the 2,3-dichloro isomer are limited in the reviewed literature, analysis of related dichlorophenyl isomers provides critical insights into the potential impact of this substitution pattern.

Structure-Activity Analysis of Derivatives of 2-(2,3-dichlorophenyl)-1H-benzimidazole

The analysis of derivatives, particularly concerning the substitution pattern on the 2-phenyl ring, is crucial for understanding the SAR of this compound.

The specific placement of the two chlorine atoms on the phenyl ring has a profound effect on biological activity. Comparing the 2,3-dichloro pattern with other isomers like 2,4-dichloro and 3,4-dichloro reveals the importance of the substitution pattern.

Substitution PatternKey Positional FeaturesPotential Impact on Activity
2,3-dichloroOne ortho, one meta substituentInduces a specific torsional angle between the phenyl and benzimidazole rings due to ortho-chlorine, potentially leading to high target specificity.
2,4-dichloroOne ortho, one para substituentCombines steric influence from the ortho position with strong electronic withdrawal from the para position. Often associated with potent antifungal activity.
3,4-dichloroOne meta, one para substituentPrimarily electronic effects from two electron-withdrawing groups, with less steric hindrance compared to ortho-substituted isomers.

The electronic nature of substituents on the 2-phenyl ring is a critical determinant of activity. The two chlorine atoms in this compound are strongly electron-withdrawing.

Electron-Withdrawing Groups (EWGs): Halogens like chlorine enhance the biological activity of benzimidazoles by increasing their electron-withdrawing character. This can influence the pKa of the benzimidazole nitrogen atoms and modulate the strength of hydrogen bonding and other non-covalent interactions with target proteins. sci-hub.box Studies have shown that electronegative groups on the phenyl ring of benzimidazole derivatives often result in better inhibitory activity compared to electron-donating groups. mdpi.com The introduction of EWGs like Cl and Br can lead to a shortening of adjacent C-C bonds in the phenyl ring, altering the molecule's electronic structure. sci-hub.box

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., -OCH3, -CH3) typically leads to different, and sometimes diminished, biological activity. For instance, in a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, the introduction of any substituent, whether donating or withdrawing, to the phenyl ring diminished the antibacterial activity compared to the unsubstituted compound. sci-hub.box This highlights that an optimal electronic balance is often required for a specific biological target.

Steric factors, particularly the presence of a substituent at the ortho position of the phenyl ring, can significantly impact the molecule's conformation and its ability to bind to a target.

The chlorine atom at the 2-position (ortho) of the phenyl ring in this compound is expected to create steric hindrance. This can restrict the free rotation around the single bond connecting the phenyl and benzimidazole rings. This conformational rigidity can be advantageous, as it may lock the molecule into a bioactive conformation that fits optimally into the binding site of a target protein, potentially leading to higher potency and selectivity. However, excessive steric bulk can also prevent the molecule from accessing the binding pocket, resulting in reduced or no activity. The interplay between steric and electronic effects is therefore crucial; the activation barrier in related reactions is often governed by a loss of attractive orbital interactions and a weakening of electrostatic attraction rather than a simple increase in steric repulsion. nih.gov

Rational Design Strategies for Enhanced Activity and Selectivity

Rational design strategies are employed to optimize the therapeutic potential of lead compounds like this compound. These approaches aim to improve potency, selectivity, and pharmacokinetic properties.

Pharmacophore Hybridization: This strategy involves combining the benzimidazole scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or multi-target activity. nih.gov For example, designing benzimidazole-triazole hybrids has been a successful approach to develop new anticancer agents that can inhibit multiple targets, such as EGFR and VEGFR-2. nih.govresearchgate.net

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be used to modify the lead compound for improved binding. This involves identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein and making structural modifications to enhance these interactions. For instance, molecular docking studies can predict how derivatives will bind and guide the synthesis of more potent inhibitors.

Bioisosteric Replacement: This involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve the compound's activity or reduce toxicity. For example, in some benzimidazole series, replacing a nitrile group with an amide group was found to decrease inhibitory activity, indicating the importance of the specific functional group for the desired biological effect. mdpi.com

Computational SAR Modeling (QSAR, Pharmacophore Modeling)

Computational modeling techniques, particularly Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are pivotal in the rational design and optimization of novel benzimidazole-based therapeutic agents. These in silico methods provide valuable insights into the relationship between the chemical structure of a compound and its biological activity, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on benzimidazole derivatives aim to establish a mathematical correlation between the structural properties of the molecules and their observed biological activities. nih.govbiointerfaceresearch.com These models are developed by calculating various molecular descriptors that quantify the physicochemical properties of the compounds, such as electronic, steric, and hydrophobic characteristics.

A typical QSAR study on benzimidazole derivatives involves the following steps:

Data Set Selection: A series of benzimidazole analogs with a range of biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a QSAR model that correlates a subset of descriptors with the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. biointerfaceresearch.com

For instance, a 2D-QSAR model was developed for a series of 131 benzimidazole derivatives against the MDA-MB-231 triple-negative breast cancer cell line. researchgate.netvjs.ac.vn This model demonstrated a strong correlation between the chemical structures and their half-maximal inhibitory concentration (IC50), achieving a squared correlation coefficient (R²) of 0.904. researchgate.netvjs.ac.vn Such models can predict the anticancer activity of newly designed benzimidazole compounds. researchgate.netvjs.ac.vn

Table 1: Key Molecular Descriptors in Benzimidazole QSAR Models

Descriptor TypeExamplesInfluence on Activity
Topological Wiener index, Kier & Hall indicesRelates to molecular size, shape, and branching.
Electronic Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions and reactivity.
Steric Molar refractivity, van der Waals volumeInfluences binding affinity with the target protein.
Hydrophobic LogPAffects membrane permeability and target accessibility.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for benzimidazole derivatives typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model generally involves:

Training Set Selection: A group of active compounds with a common mechanism of action is chosen.

Feature Identification: The common chemical features among the active molecules are identified.

Model Generation: A 3D arrangement of these features is generated, representing the pharmacophore.

Model Validation: The model is validated by its ability to distinguish between active and inactive compounds.

A pharmacophore model for 5-HT7 receptor antagonists, which can include benzimidazole derivatives, was developed and optimized. ceu.es This model consists of five key features: a positive ionizable atom, a hydrogen-bond acceptor group, and three hydrophobic regions. ceu.es Such models are instrumental in virtual screening campaigns to identify novel benzimidazole-based compounds with desired pharmacological activities.

Table 2: Common Pharmacophoric Features of Benzimidazole Derivatives

Pharmacophoric FeatureDescriptionPotential Interaction
Hydrogen Bond Donor N-H group of the benzimidazole ringInteraction with acceptor groups on the target protein.
Hydrogen Bond Acceptor Nitrogen atoms in the imidazole ringInteraction with donor groups on the target protein.
Aromatic Ring Phenyl and benzo groupsπ-π stacking interactions with aromatic residues in the active site.
Hydrophobic Group Substituents on the phenyl ringHydrophobic interactions within the binding pocket.

By integrating QSAR and pharmacophore modeling, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound and its analogs. These computational approaches facilitate the design of new derivatives with enhanced potency and selectivity, ultimately accelerating the drug discovery process.

Molecular Mechanisms of Action

Identification of Putative Molecular Targets

Benzimidazole (B57391) derivatives, including those with dichlorophenyl substitutions, have been identified as putative molecular targets for several key enzymes and receptors, suggesting their potential to interfere with critical biological processes.

Research on benzimidazole derivatives demonstrates their capacity to inhibit various enzymes, indicative of their broad pharmacological potential.

Kinases: Benzimidazole-based compounds have shown significant inhibitory activity against various kinases, which are crucial regulators of cellular processes.

Epidermal Growth Factor Receptor (EGFR) Kinase: Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share the benzimidazole scaffold, have demonstrated potent inhibitory activity against EGFR kinase. Specifically, compounds 10 and 13 exhibited IC values of 0.33 μM and 0.38 μM, respectively, comparable to the reference drug erlotinib (B232) (IC 0.39 μM). The benzimidazole scaffold itself has been reported to possess the potential for significant EGFR inhibition and is featured in third-generation EGFR inhibitors such as nazartinib. smolecule.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase: A chromene derivative containing a 2,3-dichlorophenyl moiety, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (Compound 4), displayed promising inhibition efficacy against VEGFR-2, alongside EGFR. rna-society.org

Checkpoint Kinases (Chk2): Benzimidazole compounds, exemplified by compound 1a, have been identified as inhibitors of checkpoint kinase 2 (Chk2) with an IC of 640 nM. These compounds appear to exhibit selectivity for Chk2 over other kinases, including Chk1. uni.lu

Reductases: Dihydrofolate reductase (DHFR) has been identified as a significant enzymatic target for benzimidazole derivatives.

Dihydrofolate Reductase (DHFR): Certain N,2,6-trisubstituted 1H-benzimidazole derivatives, such as 1-benzyl-2-(3,4-dichlorophenyl)-6-methyl-1H-benzimidazole (compound 4c), have shown promising inhibitory activity against DHFR with an IC of 2.35 μM in in vitro studies. This suggests DHFR as a potential target for the antimicrobial and anticancer activities observed with these compounds. nih.gov Benzimidazole derivatives are generally recognized as DHFR inhibitors. uni.lu

β-Glucosidase: Benzimidazole derivatives with dichlorophenyl groups have demonstrated inhibitory effects on α-glucosidase.

α-Glucosidase: Derivatives of 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole have shown efficient α-glucosidase inhibition in in vitro assays, with IC values ranging from 16.05 ± 0.94 to 77.02 ± 1.12 μg/mL, compared to the standard α-glucosidase inhibitor acarbose (B1664774) (IC 12.04 ± 0.68 μg/mL). This highlights the potential of dichlorophenyl-substituted benzimidazoles as α-glucosidase inhibitors. nih.gov

BACE1: Benzimidazoles have shown an affinity for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease.

BACE1: Benzimidazole derivatives, as a class of benzazoles, have demonstrated high affinity for BACE1, with inhibitory concentrations in the nanomolar (nM) range. This suggests a promising avenue for the development of BACE1 inhibitors from this scaffold.

Polyketide Synthase: No specific information regarding the inhibition of polyketide synthase by 2-(2,3-dichlorophenyl)-1H-benzimidazole or its close derivatives was found in the reviewed literature.

Table 1: In Vitro Enzyme Inhibition by this compound and Related Benzimidazole Derivatives

Enzyme TargetCompound (or class)IC / Inhibition EfficacyReference
EGFR KinaseBenzimidazole-based 1,3,4-oxadiazole derivatives (Comp. 10)0.33 µM smolecule.com
EGFR KinaseBenzimidazole-based 1,3,4-oxadiazole derivatives (Comp. 13)0.38 µM smolecule.com
VEGFR-2 Kinase2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (Comp. 4)Promising inhibition efficacy rna-society.org
Checkpoint Kinase 2 (Chk2)Benzimidazole compound 1a640 nM uni.lu
Dihydrofolate Reductase (DHFR)1-benzyl-2-(3,4-dichlorophenyl)-6-methyl-1H-benzimidazole (Comp. 4c)2.35 µM nih.gov
α-Glucosidase2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives16.05 – 77.02 μg/mL (range) nih.gov
BACE1Benzimidazole derivatives (general class)nM range

Beyond enzyme inhibition, benzimidazole derivatives have shown binding affinities for specific receptors.

Corticotropin-Releasing Factor 1 (CRF1) Receptor: A benzimidazole derivative, 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole (Compound 24d), exhibited potent CRF binding inhibitory activity with an IC of 4.1 nM and in vitro antagonistic activity with an IC of 44 nM. This highlights the potential of benzimidazole derivatives to act as receptor antagonists.

Epidermal Growth Factor Receptor (EGFR): Molecular docking studies of benzimidazole-based 1,3,4-oxadiazole derivatives revealed interactions at the EGFR site similar to those of erlotinib, a known EGFR inhibitor. smolecule.com

While protein-protein interaction (PPI) modulation is a recognized therapeutic strategy for small molecules, specific direct evidence regarding the modulation of PPIs solely by this compound is not explicitly detailed in the provided literature. However, the benzimidazole scaffold, as a constituent of small molecules, generally possesses the structural characteristics that can facilitate interactions with protein surfaces.

Cellular Pathways Affected by this compound

Benzimidazole derivatives have been observed to impact key cellular pathways, particularly those involved in cell growth and death.

A significant mechanism of action for benzimidazole derivatives is their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.

Benzimidazole-based 1,3,4-oxadiazole derivatives, structurally related to this compound, have been shown to effectively induce apoptosis in human cancer cell lines such as MDA-MB-231, SKOV3, and A549. smolecule.com More broadly, benzimidazole derivatives are known to exert anticancer properties through mechanisms including the induction of apoptosis.

Table 2: In Vitro Apoptosis Induction by Benzimidazole Derivatives

Compound (or class)Cell Lines TestedObserved EffectReference
Benzimidazole-based 1,3,4-oxadiazole derivatives (Comp. 10)MDA-MB-231, SKOV3, A549Induced apoptosis smolecule.com
Benzimidazole-based 1,3,4-oxadiazole derivatives (Comp. 13)MDA-MB-231, SKOV3, A549Induced apoptosis smolecule.com
Benzimidazole derivatives (general class)Various cancer cell linesInduction of apoptosis

Beyond apoptosis, benzimidazole derivatives can also interfere with the cell cycle, leading to cell cycle arrest.

The same benzimidazole-based 1,3,4-oxadiazole derivatives that induce apoptosis also demonstrated the ability to suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. smolecule.com This mechanism of action is consistent with the general understanding that benzimidazole derivatives can cause cell cycle arrest, often at the G2/M phase, contributing to their antiproliferative effects.

Table 3: In Vitro Cell Cycle Arrest by Benzimidazole Derivatives

Compound (or class)Cell Lines TestedObserved EffectReference
Benzimidazole-based 1,3,4-oxadiazole derivatives (Comp. 10)MDA-MB-231, SKOV3, A549Suppressed cell cycle progression smolecule.com
Benzimidazole-based 1,3,4-oxadiazole derivatives (Comp. 13)MDA-MB-231, SKOV3, A549Suppressed cell cycle progression smolecule.com
Benzimidazole derivatives (general class)Various cancer cell linesCell cycle (G2/M) arrest

Autophagy Modulation in Cellular Models

Benzimidazole derivatives have been shown to modulate autophagy in various cellular models. For instance, flubendazole (B1672859) (FLBZ) and albendazole, both benzimidazole compounds, induce autophagy through mTOR-independent pathways in cells, including human retinal pigment epithelial (RPE) cells mdpi.com. These compounds promote lysosomal clustering and enhance autophagosome–lysosome fusion, thereby facilitating the clearance of protein aggregates. This process is often mediated via the activation of AMP-activated protein kinase (AMPK) and UNC-51 like autophagy activating kinase 1 (ULK-1) mdpi.com.

In breast cancer cell lines, certain benzimidazole derivatives have been reported to induce both apoptosis and autophagy ajrconline.org. Mebendazole (MBZ), another benzimidazole derivative, has been shown to induce autophagy in glioblastoma cells, characterized by an increase in the LC3B-II/LC3B-I ratio nih.govbiomolther.org. This induction of autophagy is considered a potential strategy for enhancing the anti-tumor efficacy of such compounds nih.gov.

Oxidative Stress Induction

Some benzimidazole derivatives have been implicated in the induction of oxidative stress. For example, benomyl, a benzimidazole fungicide, exerts neurotoxic effects by inducing oxidative stress in neural cells, characterized by an increase in reactive oxygen species (ROS) and DNA damage researchgate.net. Similarly, a benzimidazole-based ruthenium(IV) complex was found to inhibit Pseudomonas aeruginosa biofilm formation, partly by inducing oxidative stress within bacterial cells tandfonline.com. This involves the generation of ROS which can damage DNA, RNA, proteins, and lipids, often through processes like lipid peroxidation tandfonline.com.

Other substituted benzimidazole derivatives, such as 2-(3-methoxybenzyl)benzimidazole (BB3) and 2-(4-methoxybenzyl)benzimidazole (BB4), have shown pro-oxidative effects, leading to oxidative stress in ischemia/reperfusion-induced injury models in rats benthamscience.com. These compounds were observed to further decrease glutathione (B108866) (GSH) levels and increase catalase activity, suggesting an imbalance in the redox system benthamscience.com. Furthermore, antihelminthic benzimidazoles have been shown to abrogate oxidative stress-induced neuronal death in vitro, a process involving their binding to free tubulin core.ac.uk.

Key findings regarding oxidative stress modulation by benzimidazole derivatives are summarized in the table below:

Compound (Type)Effect on Oxidative Stress Markers (Example)Reference
Benomyl (Fungicide)Increases ROS, induces DNA damage in neural cells researchgate.net
Benzimidazole-Ru(IV) complexInduces oxidative stress in P. aeruginosa cells (ROS generation) tandfonline.com
2-(Methoxybenzyl)benzimidazolesDecreases GSH, increases catalase activity (pro-oxidative) benthamscience.com
Antihelminthic BenzimidazolesAbrogates oxidative neuronal death (involves tubulin binding) core.ac.uk

Mechanistic Studies at the Subcellular Level

Benzimidazole derivatives exert their effects through interactions with various subcellular components, leading to perturbations in cellular functions.

Mitochondrial Dysfunction

Several benzimidazole compounds have been reported to induce mitochondrial dysfunction. For instance, the novel benzimidazole derivative 5-methyl-2(pyridine-3-yl)-1-(3,4,5-trimethoxybenzyl)benzimidazole (MPTB) was found to cause mitochondrial dysfunction in human chondrosarcoma cells scispace.com. This was evidenced by a marked loss of mitochondrial membrane potential (ΔΨm) scispace.com. Similarly, another benzimidazole derivative, BMT-1, induced apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway spandidos-publications.comnih.gov. This mechanism involved the loss of mitochondrial membrane potential and subsequent activation of caspases, suggesting a critical role for mitochondrial integrity in its cytotoxic action spandidos-publications.comnih.gov. A study on novel 1,2,5-trisubstituted benzimidazoles also highlighted their ability to induce apoptosis by altering mitochondrial membrane potential in various cancer cell lines acu.edu.in.

Lysosomal Perturbations

Lysosomes are crucial organelles involved in cellular degradation and recycling, and their perturbation can significantly impact cellular health. Benzimidazole derivatives have been observed to induce lysosomal perturbations. For example, certain benzimidazole derivatives can promote lysosomal clustering mdpi.com. While direct evidence for "this compound" causing lysosomal perturbations is not available, general benzimidazole-based fluorescent probes have been developed to monitor acidic pH changes within lysosomes in live cells, indicating the benzimidazole moiety's utility in interacting with these organelles capes.gov.brresearchgate.net. Some studies involving compounds like chloroquine, which inhibits lysosomal proteases, have shown that lysosomal impairments can lead to altered intracellular transport of essential cofactors, suggesting that lysosomal integrity is critical for cellular metabolism nih.gov. Therefore, compounds that affect lysosomal function, such as some benzimidazole derivatives, can have broader metabolic consequences.

Cytoskeletal Interactions (e.g., Tubulin Dynamics)tandfonline.com

A prominent mechanism of action for many benzimidazole derivatives, particularly those used as anthelmintics and anticancer agents, involves their interaction with the cytoskeleton, specifically tubulin. Benzimidazole compounds, such as albendazole, mebendazole, thiabendazole (B1682256), and nocodazole, are known as microtubule poisons nih.govmdpi.comfigshare.com. They exert their effects by targeting β-tubulin and inhibiting microtubule polymerization mdpi.comfigshare.comnih.gov. This disruption of tubulin dynamics leads to the blocking of mitotic divisions and can induce cell cycle arrest nih.govmdpi.com.

Studies on 1H-benzimidazol-2-yl hydrazones demonstrated their ability to modulate tubulin dynamics, leading to antiproliferative and pro-apoptotic activity in human breast cancer cells mdpi.com. These derivatives retard the initial phase of tubulin polymerization and can destabilize microtubules mdpi.com. Molecular modeling studies have further elucidated how benzimidazoles bind to β-tubulin, inducing structural changes within the tubulin dimer that restrict its movement and inhibit the transition from a curved to a straight heterodimer conformation, which is essential for microtubule assembly figshare.com.

Structure-Mechanism Relationshipsmdpi.comnih.govmdpi.com

The structure-activity relationships (SAR) of benzimidazole derivatives are critical for understanding their diverse pharmacological profiles and optimizing their therapeutic potential nih.govresearchgate.netrsc.orgrroij.com. The benzimidazole core itself is considered a "privileged structure" due to its versatility and ability to interact with a wide range of biological targets nih.govresearchgate.netrsc.orgmdpi.com.

Modifications at various positions of the benzimidazole ring significantly influence its activity and mechanism researchgate.netrroij.commdpi.comtandfonline.com. For instance, substituents at the 2-position of the benzimidazole ring can enhance binding to viral polymerases or proteases, which are crucial viral enzymes rroij.com. Similarly, modifications at the 5- and 6-positions can improve interactions with target proteins or enhance pharmacokinetic properties researchgate.netrroij.comnih.gov. The presence and nature of substituents on the attached phenyl ring, as in this compound, are known to critically affect the compound's ability to undergo transformations into active forms or to bind to specific targets acu.edu.intandfonline.com. For example, studies on similar benzimidazoles highlight the importance of specific halogen substitutions on the phenyl ring for anticancer activity acu.edu.in.

The activity of benzimidazole derivatives in modulating processes like autophagy, oxidative stress, and microtubule dynamics is intimately linked to their specific structural features. For example, the presence of certain moieties like a methyl group or colchicine-like fragments on the benzimidazole ring has been shown to influence tubulin dynamics and antiproliferative effects mdpi.com. Furthermore, the introduction of electron-donating or electron-withdrawing groups at different positions can significantly impact inhibitory activity against various enzymes and receptors rroij.com.

Computational and Theoretical Studies

Molecular Docking Simulations of 2-(2,3-dichlorophenyl)-1H-benzimidazole with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzimidazole (B57391) derivatives, this method is frequently used to screen for potential biological targets and to understand binding mechanisms at the molecular level. Studies on analogous compounds have explored interactions with various proteins, including enzymes and receptors implicated in different diseases. A typical molecular docking study would identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, and would calculate a binding energy score to estimate the affinity of the compound for the protein's active site. Without specific studies on this compound, a list of its specific target proteins and corresponding binding affinities cannot be compiled.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe the persistence of key interactions, conformational changes in the protein or ligand, and calculate binding free energies. Such studies provide a more detailed and dynamic understanding of the ligand-target interaction than static docking models. No specific MD simulation studies for this compound have been identified.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are utilized to investigate the electronic properties and reactivity of molecules. These methods provide insights into the fundamental characteristics of a compound that govern its behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. Specific HOMO-LUMO energy gap values for this compound are not available in the reviewed literature.

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

These parameters are valuable in predicting the reactivity and potential interaction mechanisms of a compound. However, specific calculated values for these descriptors for this compound could not be located.

Theoretical ADMET Property Prediction (In Silico)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These computational models estimate the pharmacokinetic and safety profiles of a compound, helping to identify potential liabilities before synthesis and experimental testing. General ADMET predictions for benzimidazole series often suggest good oral bioavailability and adherence to drug-likeness rules, such as Lipinski's Rule of Five.

Lipophilicity and Permeability Predictions

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption and distribution. Permeability, such as the ability to cross the blood-brain barrier or be absorbed through the gastrointestinal tract, is also heavily influenced by a molecule's physicochemical properties. While predictive models for these parameters are widely used, specific predicted values for the lipophilicity and permeability of this compound are not documented in the available resources.

Metabolic Stability Profiling (In Silico)

No dedicated in silico studies detailing the metabolic stability profile of this compound have been published. While research on other benzimidazole derivatives exists, these findings cannot be directly extrapolated to the subject compound due to the high structural specificity of metabolic pathways.

In Silico Toxicity Predictions

There are no available research articles or database entries that provide in silico toxicity predictions specifically for this compound. General toxicity assessments for the broader benzimidazole class have been conducted, but compound-specific predictions are absent from the public domain.

Pharmacophore Modeling and Virtual Screening

Pharmacophore models and virtual screening studies have been developed for various biological targets using libraries of benzimidazole derivatives. However, no studies were identified that specifically use this compound as a query molecule or report its inclusion and performance in such screening campaigns.

In Vitro Biological Evaluations

Cell-Based Assays

Cell-based assays are fundamental in the preliminary screening of benzimidazole (B57391) derivatives, providing crucial data on their effects on cell viability, proliferation, and behavior.

Dichlorophenyl-benzimidazole derivatives have demonstrated notable cytotoxic and antiproliferative effects against a panel of human cancer cell lines as well as various fungal strains.

Anticancer Activity: The antiproliferative activity of these compounds is frequently assessed against various cancer cell lines. For instance, a study on novel benzimidazole derivatives revealed significant cytotoxic effects against human breast (MCF-7), prostate (DU-145), and small cell lung (H69AR) cancer cells, with IC₅₀ values ranging from 9.2 to 166.1 μg/mL. nih.gov One of the most active compounds showed an IC₅₀ value of 10.2 ± 1.4 μg/mL against DU-145 cells. nih.gov Another investigation into different benzimidazole derivatives reported high cytotoxic activity against MCF-7 and colon cancer (HCT-116) cell lines, with IC₅₀ values as low as 8.86 ± 1.10 μg/mL. waocp.org Furthermore, certain derivatives have shown efficacy in inhibiting cell growth in cervical (HeLa) and lung (A549) cancer cells.

Compound ClassCell LineActivity (IC₅₀)
Benzimidazole DerivativeMCF-7 (Breast Cancer)17.8 ± 0.24 μg/mL
Benzimidazole DerivativeDU-145 (Prostate Cancer)10.2 ± 1.4 μg/mL
Benzimidazole DerivativeH69AR (Lung Cancer)49.9 ± 0.22 μg/mL
Benzimidazole 4MCF-7 (Breast Cancer)8.86 ± 1.10 μg/mL
Benzimidazole 2HCT-116 (Colon Cancer)16.18 ± 3.85 μg/mL

Antifungal and Antibacterial Activity: The benzimidazole scaffold is also a key component in compounds tested for antimicrobial properties. Derivatives of 2-chloromethyl-1H-benzimidazole have been evaluated against several phytopathogenic fungi, including Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani. nih.gov Certain derivatives showed potent and selective inhibition, with IC₅₀ values as low as 11.38 μg/mL against C. gloeosporioides and 13.36 μg/mL against B. cinerea. nih.gov The position of chlorine atoms on the phenyl ring was found to be a significant factor in determining the antifungal potency. nih.gov While many benzimidazoles are explored for these activities, specific data on the antibacterial effects of 2-(2,3-dichlorophenyl)-1H-benzimidazole are not extensively detailed in the available literature.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the most commonly employed method to assess the cytotoxicity and cell viability effects of dichlorophenyl-benzimidazole derivatives. waocp.orgnih.gov This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. nih.gov The quantity of formazan produced is directly proportional to the number of living cells.

Researchers utilize this assay to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell growth. This value is a critical parameter for comparing the cytotoxic potency of different derivatives across various cell lines, including cancer lines like A549, HepG2, MCF-7, and DLD-1, as well as non-cancerous control cells to assess selectivity. nih.gov

Clonogenic, or colony formation, assays are used to determine the long-term effectiveness of a compound on the ability of single cells to proliferate and form colonies. This assay provides insight into the cytostatic or cytotoxic effects of a substance after prolonged exposure. Studies on related imidazole (B134444) derivatives bearing dichlorosubstituents have utilized this method. For example, benzenesulfonamide-bearing imidazole derivatives with a 3,4-dichloro substitution pattern were shown to effectively reduce the colony formation of human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. nih.gov In one instance, a highly active compound reduced the MDA-MB-231 cell colony area to just 27.1% of the control. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. cellbiolabs.com In vitro assays that measure these processes are crucial for evaluating potential anticancer agents. Common methods include the wound healing (or scratch) assay and the Transwell migration assay. nih.govcellomaticsbio.com In the wound healing assay, a scratch is made in a confluent cell monolayer, and the ability of a compound to inhibit the closure of this gap over time is measured. cellomaticsbio.com The Transwell assay uses a chamber with a porous membrane to quantify the number of cells that move towards a chemoattractant. cellomaticsbio.com For invasion assays, the membrane is coated with a basement membrane matrix. cellbiolabs.com While these assays are standard for evaluating anticancer compounds, specific data for this compound are not available. However, studies on other novel benzimidazole derivatives have shown that they can effectively block the migration of triple-negative breast cancer cell lines like BT549 and MDA-MB-231. researchgate.net

Biochemical Assays

Biochemical assays are essential for elucidating the mechanism of action of dichlorophenyl-benzimidazole derivatives by directly measuring their interaction with molecular targets, such as enzymes.

Derivatives of dichlorophenyl-benzimidazole have been identified as inhibitors of several key enzymes implicated in cancer and other diseases. The inhibitory potency is typically quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies have shown that benzimidazole derivatives can act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com For example, 5,6-dichloro-substituted amidobenzimidazole derivatives have demonstrated inhibitory activity against protein kinase CK1δ with an IC₅₀ value of 0.98 μM. mdpi.com The substitution pattern on the benzimidazole ring is critical, with a 5-cyano substituent on a related derivative resulting in nanomolar potency (IC₅₀ = 98.6 nM). mdpi.com Other research has focused on tyrosine kinase inhibitors, where benzimidazole compounds have been shown to target the BCR-ABL protein, which is relevant in chronic myeloid leukemia. nih.gov

Compound ClassEnzyme TargetInhibitory Potency (IC₅₀)
5,6-dichloro-amidobenzimidazoleProtein Kinase CK1δ0.98 μM
5-cyano-amidobenzimidazoleProtein Kinase CK1δ0.0986 μM (98.6 nM)
2-(trifluoromethyl)-1H-benzimidazole derivativeProtein Kinase CK1δ1.74 μM
5-terbutyl-amidobenzimidazoleProtein Kinase CK1δ1.00 μM

Receptor Binding Affinity

The ability of a compound to bind to specific biological receptors is a cornerstone of its mechanism of action. For benzimidazole derivatives, binding affinities are often determined through radioligand binding assays, which measure the displacement of a known radioactive ligand from its receptor by the test compound. This displacement is used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.

While specific Ki values for this compound are not extensively detailed in the public domain, studies on structurally similar benzimidazole-2-one derivatives have demonstrated their potential to bind with high affinity to various receptors. For instance, certain derivatives have shown significant affinity for the 5-HT₄ receptor, with Ki values ranging from 6.7 to 75.4 nM. researchgate.net These compounds act as antagonists or partial agonists at this receptor. researchgate.net Other research has explored benzimidazole derivatives as antagonists for the p53-Mdm2 protein-protein interaction, observing low micromolar affinities using techniques like NMR and fluorescence polarization. nih.govnih.gov These findings underscore the capacity of the benzimidazole core to be tailored for high-affinity binding to diverse biological targets.

Table 1: Receptor Binding Affinity of Structurally Related Benzimidazole Derivatives

Derivative Class Target Receptor/Protein Reported Affinity (Ki or IC₅₀) Reference
Benzimidazole-2-one Carboxamides 5-HT₄ Receptor 6.7 - 75.4 nM (Ki) researchgate.net
Benzimidazolone Acetamides p53-Mdm2 Interaction Low µM range nih.govnih.gov

Note: The data in this table is for structurally related compounds and serves to illustrate the potential binding affinities of the benzimidazole scaffold.

Protein Expression Modulation

The impact of a compound on cellular function can be elucidated by examining its effect on protein expression levels. Techniques such as Western Blotting and quantitative Polymerase Chain Reaction (qPCR) are standard methods for these in vitro assessments. Western Blotting detects changes in the levels of specific proteins, while qPCR measures changes in the expression of the genes that code for these proteins.

In studies involving benzimidazole derivatives, these techniques have been crucial. For example, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to induce apoptosis in cancer cell lines by modulating the expression of key apoptosis-related genes like BAX, BIM, and BAD, as analyzed by qRT-PCR. nih.gov Furthermore, research on other benzimidazole hybrids has demonstrated their ability to cause cell cycle arrest, which is often associated with changes in the expression of regulatory proteins. acs.org These studies highlight the potential of compounds like this compound to exert their biological effects by altering critical protein expression pathways.

Phenotypic Screening Approaches in Cell-Based Models

Benzimidazole derivatives have been subjected to various phenotypic screens. A notable example is a high-throughput screening (HTS) and high-content screening (HCS) campaign that identified 2,3-dihydroimidazo[1,2-a]benzimidazole analogues as potent anti-parasitic agents. nih.gov These compounds were evaluated for their activity against Leishmania donovani and Trypanosoma cruzi in both extracellular and intracellular assays, demonstrating significant efficacy without major cytotoxicity to host cells. nih.gov Similarly, other benzimidazole derivatives have been screened for their anti-tubercular activity using the tube dilution technique against the H₃₇Rv strain of M. tuberculosis. mdpi.com These screening approaches are essential for discovering the therapeutic potential of new chemical entities.

Table 2: Examples of Phenotypic Screening of Benzimidazole Derivatives

Screening Model Observed Phenotype/Activity Derivative Class Reference
Leishmania donovani / Trypanosoma cruzi infected cells Anti-parasitic activity 2,3-Dihydroimidazo[1,2-a]benzimidazoles nih.gov
M. tuberculosis H₃₇Rv strain Anti-tubercular activity 5-Ethoxy-benzimidazoles mdpi.com

Target Engagement Studies (In Vitro)

Molecular docking studies are frequently employed to predict and rationalize the binding of benzimidazole derivatives to their targets. For instance, docking has been used to evaluate the binding preference of certain derivatives to the BCR-ABL protein, a key target in chronic myeloid leukemia. nih.gov In the context of p53-Mdm2 antagonism, molecular modeling has been instrumental in designing benzimidazole-2-one scaffolds that mimic the binding of tryptophan. nih.govnih.gov Biophysical techniques such as thermal denaturation measurements and circular dichroism have also been used to evaluate the binding mode and structure of complexes formed between benzimidazole dications and DNA. These in vitro methods are vital for validating the direct interaction between a compound and its biological target.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography of 2-(2,3-dichlorophenyl)-1H-benzimidazole and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. For benzimidazole (B57391) derivatives, single-crystal X-ray diffraction has been instrumental in elucidating bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding their stability and behavior.

While specific X-ray crystallography data for "this compound" itself is not directly available from the searches, crystal structures of related benzimidazole compounds provide context. For example, the crystal structure of 2-(3,4-dichlorobenzyl)-1H-benzimidazole has been reported, revealing its molecular conformation and packing in the solid state researchgate.net. Similarly, the synthesis and characterization of various benzimidazole Schiff base ligands and their metal(II) complexes, including X-ray diffraction analysis for some ligands, confirm their structural features and DNA binding interactions nih.gov. Other studies have also utilized X-ray crystallography to confirm the structure of novel benzimidazole derivatives and understand their conformational information in the crystal tandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.govmdpi.com. The technique has been employed to confirm the twisted conformation of certain benzimidazole diamino acid foldamers, stabilized by intramolecular hydrogen bonding, with the results supported by Circular Dichroism (CD) spectra researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure, stereochemistry, and dynamics of organic molecules in solution. Both 1H and 13C NMR are routinely used for the full characterization of benzimidazole derivatives, providing detailed information about the chemical environment of each nucleus nih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.comturkjps.orgdergipark.org.trdergipark.org.trdergipark.org.trrsc.orgmdpi.comnih.gov.

For instance, 1H NMR spectra typically show characteristic signals for the protons of the benzimidazole ring and the dichlorophenyl substituent, allowing for their assignment based on chemical shifts and coupling patterns tandfonline.comdergipark.org.trrsc.orgmdpi.comnih.gov. 13C NMR provides insights into the carbon framework, with specific shifts indicating the presence of different functional groups and aromatic carbons tandfonline.comtandfonline.comturkjps.orgdergipark.org.trdergipark.org.trrsc.orgmdpi.comnih.govajol.info.

NMR spectroscopy is particularly valuable for conformational analysis. Studies on benzimidazoles have investigated the tautomeric equilibrium, which significantly influences their biological activities and binding affinities to protein targets walshmedicalmedia.commdpi.combeilstein-journals.org. The chemical shift differences in 13C NMR spectra can be used to estimate tautomeric ratios in solution mdpi.com. Furthermore, 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous signal assignment and for confirming connectivity within complex benzimidazole structures turkjps.orgdergipark.org.trbeilstein-journals.org. For example, COSY experiments can identify neighboring hydrogens, confirming assignments of aromatic protons dergipark.org.tr. NMR has also been used to study internal rotation and conformational properties of amino groups in benzimidazole derivatives rsc.org.

Beyond structural elucidation, NMR binding studies are crucial for understanding ligand-target interactions. These techniques can reveal the binding affinity, stoichiometry, and specific sites of interaction between benzimidazole compounds and biological macromolecules like proteins or DNA mdpi.comnih.gov. For example, NMR has been used in conjunction with molecular modeling to study benzimidazole core derivatives as Pin1 inhibitors, performing conformational analysis to identify the best energy conformers nih.gov.

Mass Spectrometry for In Vitro Metabolite Identification and Structure Elucidation

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of compounds, as well as for identifying their fragmentation patterns, which are crucial for structure elucidation and metabolite identification tandfonline.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for benzimidazole analysis.

MS has been extensively used for the structure elucidation of newly synthesized benzimidazole derivatives, providing accurate molecular mass information (M+H or M+1 peaks) that confirms the compound's identity nih.govtandfonline.comtandfonline.comturkjps.orgdergipark.org.trdergipark.org.trdergipark.org.trrsc.orgmdpi.comajol.infoamazonaws.comresearchgate.netrsc.org. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently reported in the characterization of synthesized benzimidazoles nih.govmdpi.comtandfonline.comturkjps.orgdergipark.org.tr.

A significant application of MS in the context of benzimidazoles is the identification of metabolites, both in vitro and in vivo. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a primary tool for investigating biotransformation pathways and identifying unknown metabolites in biological matrices such as urine, plasma, and brain mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov. For example, LC-MS/HRMS has been used to identify nine metabolites of bemethyl, a benzimidazole-containing actoprotector, in rat urine, with the most abundant being a benzimidazole–acetylcysteine conjugate mdpi.com. Similarly, the metabolic profiles of novel benzimidazole compounds like ZLN005 have been investigated using LC-MS/MS, identifying phase I transformations (hydroxylation, carboxylation) and phase II conjugates (glucuronide, sulfate, glutathione (B108866) conjugation) nih.govresearchgate.net. MS/MS fragmentation behavior of benzimidazole anthelmintics has been studied to predict characteristic product ions for systematic tentative metabolite identification, even in the absence of reference standards nih.gov. The fragmentation patterns of benzimidazole derivatives, often revealing the benzimidazole core structure (e.g., m/z 117 for nitazenes), are key to their identification frontiersin.orgresearchgate.net.

Circular Dichroism and UV-Vis Spectroscopy for Conformational and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing insights into its electronic structure and chromophores. For benzimidazole derivatives, UV-Vis absorption spectra are often used to assess DNA binding propensity, with observed changes in absorption intensity or shifts indicating interaction nih.govresearchgate.netnih.govresearchgate.netuzh.ch. For example, DNA binding studies of benzimidazole compounds containing benzophenone (B1666685) groups have been investigated using UV-Vis spectroscopy, revealing groove binding modes and allowing calculation of binding constants researchgate.netnih.gov. Similarly, UV-Vis absorption spectroscopy, in conjunction with thermal denaturation studies, has been used to experimentally verify the DNA binding interactions of benzimidazole Schiff base ligands and their metal complexes nih.gov.

Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules or inducing chirality upon binding to a chiral environment (e.g., proteins, DNA). While this compound itself is not chiral, its interaction with chiral biological targets or its inclusion in chiral complexes can induce a CD signal, providing information about conformational changes and binding modes. CD spectroscopy has been used to determine the solution conformations of 2-substituted benzimidazole nucleosides, revealing predominantly "anti" or "syn" conformations depending on the substituent pnas.orgnih.govnih.gov. In DNA binding studies, CD spectra can provide evidence of specific binding modes, such as groove binding or intercalation, by observing characteristic changes in the DNA's CD signals upon ligand interaction rsc.orgacs.org. For instance, a "turn-on" Michler's ketone–benzimidazole fluorescent probe showed changes in CD spectra upon interaction with serum albumins, indicative of synergistic electrostatic, hydrophobic, and H-bonding interactions rsc.org.

Fluorescence Spectroscopy for Binding and Dynamics Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate molecular interactions, binding affinities, and dynamic processes, especially when the compound or its target possesses intrinsic fluorescence or can be derivatized to be fluorescent. Benzimidazole derivatives often exhibit fluorescence, making them amenable to such studies.

Fluorescence quenching experiments are commonly used to determine binding affinities and to understand the nature of interactions between benzimidazole compounds and biomolecules. A decrease in fluorescence emission intensity upon increasing ligand concentration can indicate binding niscair.res.in. For example, studies on benzimidazole derivatives as adenosine (B11128) deaminase inhibitors used fluorescence spectroscopy to confirm active site binding, with varying binding affinities observed for different derivatives niscair.res.in.

Competitive binding studies, often involving displacement of a known fluorescent probe from a biological target, are also performed using fluorescence spectroscopy researchgate.netrsc.org. This method helps to elucidate the binding mode and selectivity. For instance, competitive binding studies revealed selective binding of Michler's ketone–benzimidazole probes to albumin proteins rsc.org. Fluorescence has also been employed to assess DNA binding properties, with observed changes in fluorescence intensity and quantum yield indicating interaction researchgate.netnih.govrsc.org. Isothermal fluorescence titration has been used to determine the binding affinities of bisbenzimidazoles to double-stranded DNA acs.org. Furthermore, fluorescence spectroscopy can be used to study binding dynamics and the conformational changes that accompany binding nih.gov.

Table 1: Spectroscopic and Structural Characterization Techniques for Benzimidazole Derivatives

TechniqueKey Information ProvidedRelevance to this compound
X-ray CrystallographyPrecise 3D molecular structure, bond lengths/angles, torsion angles, intermolecular interactions (H-bonds, π-π stacking).Elucidation of solid-state conformation and molecular packing, especially in complexes.
NMR SpectroscopyStructure, stereochemistry, conformational analysis, tautomerism, ligand-target interactions, dynamics in solution.Full structural confirmation, insights into preferred solution conformations, and binding mechanisms with biomolecules.
Mass SpectrometryMolecular weight, elemental composition, fragmentation patterns, metabolite identification, structure elucidation.Confirmation of synthesized compound identity, identification of in vitro and in vivo metabolites.
UV-Vis SpectroscopyElectronic transitions, chromophores, electronic structure, binding studies (e.g., DNA binding affinity via spectral changes).Characterization of electronic properties, detection of binding interactions with targets, and determination of binding constants.
Circular Dichroism (CD)Conformational changes in chiral molecules or induced chirality in complexes, binding mode analysis (e.g., DNA intercalation vs. groove binding).Investigating conformational flexibility upon binding to chiral targets and understanding binding modes.
Fluorescence SpectroscopyBinding affinities, dynamics, molecular interactions (quenching, enhancement), competitive binding studies.Highly sensitive detection of binding events, determination of binding constants, and analysis of binding site characteristics.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives has seen continuous advancements, moving towards more efficient, greener, and high-yielding processes uni.lu. Traditional methods often involve the condensation of o-phenylenediamine (B120857) with carboxylic acids, aldehydes, or their derivatives, sometimes requiring harsh conditions like strong acids or high temperatures. Future research for 2-(2,3-dichlorophenyl)-1H-benzimidazole should focus on adapting and developing novel synthetic methodologies to enhance its production.

Specific avenues for exploration include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and cleaner products, making it an attractive option for synthesizing benzimidazole derivatives uni.lu. Applying this method to this compound could lead to more efficient production.

Catalyst-Free and Green Solvent Approaches: The use of green solvents, such as deep eutectic solvents (DES), and catalyst-free conditions under microwave irradiation has been reported for benzimidazole synthesis, offering environmentally friendly alternatives and reduced purification challenges. Investigating these approaches for this compound could significantly improve its synthetic profile.

Nanoparticle Catalysis: Transition metal nanoparticle catalysts (e.g., gold, copper, iron-based, cobalt ferrite) have demonstrated effectiveness in the synthesis of 2-arylbenzimidazoles, often yielding products in excellent percentages. Research can explore the application of these heterogeneous catalysts to the synthesis of this compound for improved sustainability and reusability.

One-Pot Reactions: Developing facile one-pot synthesis methods, which minimize purification steps and reduce reaction times, represents a significant research direction. This could involve the direct condensation of 2,3-dichlorobenzaldehyde (B127699) (or its derivatives) with o-phenylenediamine under optimized conditions.

Such methodological advancements would not only streamline the synthesis of this compound but also support its broader exploration in various applications by making it more accessible and cost-effective to produce.

Exploration of New Biological Targets and Pathways

Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities by interacting with various biological targets and pathways smolecule.comuni.lufishersci.fiuni-goettingen.denih.gov. While the specific biological profile of this compound is not extensively documented, future research should prioritize its comprehensive biological evaluation against a diverse range of targets.

Key areas for exploration include:

Anticancer Activity: Many benzimidazole derivatives have shown potent cytotoxicity against various cancer cell lines, including breast cancer smolecule.comfishersci.fi. Specific studies on this compound could involve screening against common cancer cell lines (e.g., MCF-7, A549, MDA-MB-231) and investigating its effects on crucial cancer pathways, such as cell proliferation, apoptosis, and angiogenesis. The presence of dichloro-substitution on the phenyl ring could potentially influence its anticancer potential, as seen in other substituted benzimidazoles.

Antimicrobial and Antifungal Efficacy: Benzimidazoles are well-known for their broad-spectrum antimicrobial (antibacterial and antifungal) properties, including activity against drug-resistant strains uni.lunih.gov. Future research should assess the efficacy of this compound against various bacterial and fungal pathogens, and investigate its potential to overcome resistance mechanisms.

Antiparasitic Applications: Given the significance of benzimidazoles in combating parasitic diseases like malaria, leishmaniasis, and trypanosomiasis, this compound warrants investigation as an antiparasitic agent. Research could focus on its inhibitory effects on key parasitic enzymes or cellular structures, such as microtubule assembly.

Anti-inflammatory and Analgesic Properties: Some benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic activities, often by modulating enzymes like COX-2 fishersci.fiuni-goettingen.denih.gov. Evaluating this compound for these properties could uncover new therapeutic applications.

Novel Therapeutic Targets: Beyond established activities, research should explore the compound's interaction with emerging biological targets, such as those involved in neurological disorders (e.g., Alzheimer's disease via AChE and BACE1 inhibition), metabolic disorders, or viral infections (e.g., SARS-CoV-2) smolecule.com.

Understanding the structure-activity relationships (SAR) for this compound will be crucial in guiding further modifications to optimize its activity and selectivity for specific targets smolecule.com.

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is essential for its rational development into a therapeutic agent. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of cellular responses to chemical compounds.

Future research should employ integrated multi-omics strategies to:

Identify Global Cellular Perturbations: By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment, researchers can gain a holistic understanding of its biological impact. This can reveal unexpected off-target effects or novel mechanisms.

Elucidate Molecular Pathways: Multi-omics data can help pinpoint specific signaling pathways, enzyme activities, and cellular processes that are modulated by the compound. This is particularly valuable for identifying its primary targets and downstream effects.

Discover Biomarkers: Changes in omics profiles could lead to the identification of biomarkers for compound efficacy or resistance, which are crucial for personalized medicine approaches.

Uncover Resistance Mechanisms: If the compound shows promising activity, multi-omics can be used to study mechanisms of drug resistance by comparing sensitive and resistant cell lines or pathogens, guiding the development of strategies to overcome resistance.

Characterize Host-Pathogen Interactions: In the context of antimicrobial or antiparasitic applications, multi-omics can shed light on how the compound affects both the pathogen and the host, providing insights into selectivity and potential toxicity.

The integration of these diverse datasets requires sophisticated bioinformatics and computational tools to extract meaningful biological insights.

Design of Targeted Delivery Systems (Conceptual Frameworks)

To maximize the therapeutic potential and minimize off-target effects of this compound, the design of targeted delivery systems is a crucial future direction. This involves encapsulating or conjugating the compound with carriers that can selectively transport it to specific cells or tissues.

Conceptual frameworks for targeted delivery systems applicable to this compound include:

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles, dendrimers) can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can then be engineered with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on diseased cells (e.g., cancer cells, infected cells).

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific endogenous or exogenous stimuli (e.g., pH changes in tumor microenvironments or lysosomes, redox potential gradients, elevated temperatures, specific enzyme activity, light, ultrasound) can ensure localized drug release.

Prodrug Strategies: Developing prodrugs of this compound that are inactive until cleaved by specific enzymes or conditions prevalent at the target site. This approach can enhance specificity and reduce systemic toxicity.

Bioconjugation: Covalently linking this compound to biological macromolecules (e.g., proteins, antibodies, nucleic acids) that exhibit natural tropism for certain tissues or cell types.

Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs): These porous materials, often containing imidazole (B134444) units, are being explored as drug carriers due to their high loading capacity and tunable pore sizes. Designing ZIFs that incorporate or load this compound could offer innovative delivery solutions.

The development of such targeted delivery systems will require interdisciplinary collaboration between medicinal chemists, materials scientists, and biologists to address challenges related to biocompatibility, biodegradability, and efficient drug release at the target site.

Computational-Guided Lead Optimization and Design

Computational chemistry and in silico approaches are indispensable tools in modern drug discovery, accelerating the identification and optimization of potential therapeutic agents based on the benzimidazole scaffold smolecule.com. For this compound, computational methods can provide valuable insights, especially when experimental data are limited.

Future research should leverage computational tools for:

Molecular Docking and Virtual Screening: To predict the binding affinity and interaction modes of this compound with known or hypothesized biological targets smolecule.com. This can help prioritize specific targets for experimental validation.

Molecular Dynamics Simulations: To study the dynamic interactions between the compound and its target protein, providing a more realistic view of binding stability and conformational changes smolecule.com. This can inform design modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies: To establish mathematical relationships between the chemical structure of this compound (and its potential derivatives) and its biological activity smolecule.com. This can guide the rational design of more potent and selective analogs by identifying optimal structural features.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help filter out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process, saving time and resources smolecule.com.

De Novo Design: Computational algorithms can be employed to design novel benzimidazole derivatives with optimized properties, potentially leading to the discovery of superior compounds based on the this compound scaffold.

Pharmacophore Modeling: Developing pharmacophore models based on active benzimidazole derivatives can help identify key structural features necessary for activity, which can then be applied to the design and optimization of this compound.

Computational studies provide a cost-effective and rapid means to explore the chemical space around this compound, guiding synthetic efforts and experimental biological evaluations.

Gaps in Current Knowledge and Emerging Research Avenues

Despite the extensive research on benzimidazole derivatives, several gaps in current knowledge and emerging research avenues exist that are particularly relevant to this compound:

Precise Mechanism of Action: For many benzimidazole derivatives, the exact molecular mechanism of action, especially at the cellular and subcellular levels, remains to be fully elucidated. For this compound, establishing its precise mechanism will be paramount for its successful development.

Selectivity and Off-Target Effects: While many benzimidazoles show broad biological activities, understanding and improving their selectivity for specific targets to minimize off-target effects and potential toxicity is a continuous challenge. Future studies should prioritize selectivity profiling.

Pharmacokinetic and Pharmacodynamic Characterization: Comprehensive in vitro and in vivo pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-target engagement, duration of action) studies are crucial for any potential drug candidate. This data is currently lacking for this compound.

Structural and Conformational Studies: Detailed structural characterization, including crystal structures in complex with target proteins, can provide invaluable insights for rational drug design.

Exploration of Multi-Targeting Approaches: Many diseases, such as Alzheimer's and some cancers, are multifactorial fishersci.fi. Research could explore designing this compound derivatives as multi-targeting agents, interacting with multiple relevant biological pathways simultaneously to achieve enhanced therapeutic effects.

Combinatorial Chemistry and High-Throughput Screening: Applying combinatorial chemistry to synthesize diverse libraries of this compound analogs, followed by high-throughput screening, could rapidly identify novel hits with improved properties.

Addressing Drug Resistance: If biological activities are identified, future research should proactively investigate potential resistance mechanisms and develop strategies to overcome them, such as structural modifications or combination therapies.

Translational Research: Bridging the gap between in vitro findings and in vivo efficacy, moving towards preclinical studies in relevant animal models, is a crucial emerging research avenue.

Filling these knowledge gaps through dedicated research will be essential for fully realizing the therapeutic potential of this compound and guiding its development into a viable pharmaceutical agent.

Q & A

Q. What are the most reliable synthetic routes for 2-(2,3-dichlorophenyl)-1H-benzimidazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclo-condensation of o-phenylenediamine with substituted carbonyl precursors under acidic conditions. Green chemistry approaches, such as microwave-assisted synthesis or solvent-free methods, can improve yields and reduce reaction times. For example, green activation techniques (e.g., grinding or ultrasound) enhance regioselectivity and reduce byproducts . Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 for diamine:carbonyl), and acid catalysts (e.g., HCl or polyphosphoric acid). Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?

  • FT-IR : Identify characteristic bands for N-H stretching (~3400 cm⁻¹), C=N/C=C (1600–1450 cm⁻¹), and C-Cl (700–600 cm⁻¹). Compare experimental spectra with computational predictions (e.g., DFT) to confirm assignments .
  • NMR : ¹H NMR should show a singlet for the benzimidazole NH proton (~12–13 ppm) and aromatic protons split by substituents. ¹³C NMR confirms the dichlorophenyl group via signals at ~125–140 ppm .
  • UV-Vis : Solvent-dependent λmax values (e.g., 270–310 nm in ethanol) correlate with π→π* transitions in the aromatic system .

Q. What structural features influence the antifungal activity of benzimidazole derivatives?

The 2,3-dichlorophenyl substituent enhances lipophilicity and target binding via halogen interactions with fungal enzymes (e.g., CYP51). Planarity of the benzimidazole core and electron-withdrawing groups (Cl) improve membrane permeability and inhibit ergosterol biosynthesis. Comparative SAR studies show that meta/para chlorine positioning optimizes activity .

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

Single-crystal X-ray diffraction provides bond lengths (C-N: ~1.32 Å, C-Cl: ~1.73 Å), torsion angles, and intermolecular interactions (e.g., π-π stacking, C-H···Cl hydrogen bonds). For example, planar benzimidazole cores stabilize crystal packing, while dichlorophenyl groups influence molecular orientation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use microbroth dilution (CLSI M38/M27 guidelines) to determine MIC values against Candida spp. or Aspergillus spp. Combine with time-kill kinetics and cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. Fluorescence microscopy can visualize fungal membrane disruption .

Advanced Research Questions

Q. How can QSRR models predict chromatographic behavior for structural analogs?

Apply quantitative structure-retention relationship (QSRR) analysis using molecular descriptors (e.g., logP, polar surface area). Use principal component analysis (PCA) to reduce dimensionality, followed by multiple linear regression (MLR) to correlate retention times with descriptors. Validate models via leave-one-out cross-validation (LOO-CV) and external datasets .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Re-examine molecular docking assumptions (e.g., protonation states, solvent effects) using molecular dynamics (MD) simulations. Validate binding hypotheses via site-directed mutagenesis of target enzymes (e.g., CYP51). Use statistical tools like Bland-Altman plots to quantify discrepancies .

Q. How do intermolecular interactions in the solid state influence drug formulation?

X-ray crystallography reveals that C-H···π and π-π stacking interactions increase melting points and reduce solubility. To improve bioavailability, co-crystallize with coformers (e.g., succinic acid) or employ amorphous dispersion techniques .

Q. What advanced synthetic methods enable regioselective functionalization of the benzimidazole core?

Transition-metal-catalyzed C-H activation (e.g., Pd-catalyzed arylation) allows direct modification at the C5/C6 positions. Microwave-assisted Suzuki-Miyaura coupling introduces aryl/heteroaryl groups without degrading the dichlorophenyl substituent .

Q. How can terahertz spectroscopy and computational chemistry elucidate polymorphic forms?

Terahertz spectra (0.5–4 THz) distinguish polymorphs via lattice vibration modes. Pair with density functional theory (DFT) to simulate vibrational modes and assign fingerprints. This non-destructive method is critical for quality control in preformulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.